molecular formula C16H14I2O3 B2718907 3-Ethoxy-5-iodo-4-[(4-iodobenzyl)oxy]benzaldehyde CAS No. 662159-41-3

3-Ethoxy-5-iodo-4-[(4-iodobenzyl)oxy]benzaldehyde

Cat. No. B2718907
CAS RN: 662159-41-3
M. Wt: 508.094
InChI Key: BNRIHCBAAAXJDR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“3-Ethoxy-5-iodo-4-[(4-iodobenzyl)oxy]benzaldehyde” is an organic compound with the empirical formula C16H14I2O3 . It is a solid substance and is part of a collection of unique chemicals provided by Sigma-Aldrich .


Molecular Structure Analysis

The molecular weight of “3-Ethoxy-5-iodo-4-[(4-iodobenzyl)oxy]benzaldehyde” is 508.09 . The SMILES string representation of the molecule is CCOc1cc(C=O)cc(I)c1OCc2ccc(I)cc2 , which provides a way to visualize its structure.


Physical And Chemical Properties Analysis

“3-Ethoxy-5-iodo-4-[(4-iodobenzyl)oxy]benzaldehyde” is a solid substance . More detailed physical and chemical properties are not available in the sources I found.

Scientific Research Applications

Oxidation Reactions and Catalysis

  • Oxygen Transfer Reactions : High valent oxoruthenium compounds have been studied for their role in the oxidation of sulfides, potentially highlighting the oxidative properties of related compounds in catalytic processes (S. Lai, C. J. Lepage, & Donald G. Lee, 2002).
  • Remote Benzylic C(sp3)–H Oxyfunctionalization : Demonstrates the use of copper(II) acetate in the oxyfunctionalization of benzyl groups directed by hydroxyl groups, suggesting applications in functionalizing similar compounds (Jian'an Jiang et al., 2014).

Synthesis and Material Science

  • Synthesis of Schiff Base Compounds : Discusses the synthesis and characterization of Schiff base compounds derived from similar aldehydes, which have applications in material science and nonlinear optics (Hasanain A. Abdullmajed et al., 2021).
  • Photocatalytic Oxidation : The study on selective photocatalytic oxidation of benzyl alcohol derivatives, including those similar to the compound , underlines the potential application in green chemistry and environmental cleanup (S. Higashimoto et al., 2009).

Catalytic Oxidation and Chemical Transformations

  • Catalyzed Oxidation of Phenolics : Catalytic oxidation of para-substituted phenolics into benzoquinones, relevant to the transformation of compounds with similar structures in synthetic chemistry (J. Bozell, B. Hames, & D. Dimmel, 1995).

Safety and Hazards

Sigma-Aldrich sells this product “as-is” and makes no representation or warranty whatsoever with respect to this product . Buyers assume responsibility to confirm product identity and/or purity .

properties

IUPAC Name

3-ethoxy-5-iodo-4-[(4-iodophenyl)methoxy]benzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14I2O3/c1-2-20-15-8-12(9-19)7-14(18)16(15)21-10-11-3-5-13(17)6-4-11/h3-9H,2,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNRIHCBAAAXJDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C(=CC(=C1)C=O)I)OCC2=CC=C(C=C2)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14I2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

508.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Ethoxy-5-iodo-4-[(4-iodobenzyl)oxy]benzaldehyde

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